tert-Butyl methyl(4-nitropyridin-2-yl)carbamate
Overview
Description
tert-Butyl methyl(4-nitropyridin-2-yl)carbamate is an organic compound with the molecular formula C11H15N3O4. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl methyl(4-nitropyridin-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 4-nitropyridine-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane (DCM) and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl methyl(4-nitropyridin-2-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce various substituted carbamates .
Scientific Research Applications
tert-Butyl methyl(4-nitropyridin-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl methyl(4-nitropyridin-2-yl)carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with proteins and enzymes, leading to inhibition or modification of their activity. The molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl methyl(4-nitropyridin-2-yl)carbamate include:
- tert-Butyl (4-methylpyridin-2-yl)carbamate
- tert-Butyl methyl(piperidin-4-yl)carbamate
- tert-Butyl (2-chloropyridin-4-yl)carbamate .
Uniqueness
This compound is unique due to its specific nitro group, which imparts distinct chemical reactivity and biological activity. This makes it valuable for applications that require selective interactions with molecular targets .
Biological Activity
Introduction
Tert-butyl methyl(4-nitropyridin-2-yl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and receptor interactions. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C12H16N2O3. Its structure includes:
- Carbamate Group : Enhances solubility and reactivity.
- Nitropyridine Ring : Contributes to the compound's biological activity through electron-withdrawing properties.
These structural features play a crucial role in its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as an inhibitor or modulator , influencing various biochemical pathways critical for cellular function.
Enzyme Inhibition
Research indicates that this compound can inhibit specific enzymes involved in critical signaling pathways. For instance, it has been studied for its potential to inhibit protein methyltransferases, which are essential in regulating gene expression and cellular signaling.
Case Study 1: Inhibition of Protein Methyltransferases
A study utilized MALDI-MS assays to evaluate the inhibitory effects of this compound on protein methyltransferases. Results demonstrated that at concentrations as low as 50 nM, the compound significantly reduced tri-methylation of substrate peptides, indicating its potential as a selective inhibitor .
Case Study 2: Synthesis of Bioactive Molecules
The compound has also been employed as an intermediate in synthesizing bioactive molecules with therapeutic potential against various diseases. Its ability to undergo oxidation and reduction reactions allows for the generation of diverse derivatives tailored for specific biological applications .
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Activity | Description | Reference |
---|---|---|
Enzyme Inhibition | Inhibits protein methyltransferases at low concentrations (50 nM) | |
Synthesis Role | Serves as an intermediate for bioactive molecule synthesis | |
Potential Therapeutic Applications | Investigated for use in treating neurological disorders and cancer |
Research Applications
This compound is utilized in various fields:
- Medicinal Chemistry : As a precursor for developing pharmaceuticals targeting neurological disorders and cancer.
- Biological Studies : Explored for its role in enzyme inhibition and receptor binding.
- Chemical Synthesis : Used as an intermediate in producing complex organic molecules.
Properties
IUPAC Name |
tert-butyl N-methyl-N-(4-nitropyridin-2-yl)carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c1-11(2,3)18-10(15)13(4)9-7-8(14(16)17)5-6-12-9/h5-7H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOCSJGZXVGERP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=NC=CC(=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856238 | |
Record name | tert-Butyl methyl(4-nitropyridin-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70856238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245648-38-7 | |
Record name | tert-Butyl methyl(4-nitropyridin-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70856238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.